Diethyl 2-Acetamido-2-(2-octylphenethyl)malonate

Catalog No.
S13966746
CAS No.
M.F
C25H39NO5
M. Wt
433.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 2-Acetamido-2-(2-octylphenethyl)malonate

Product Name

Diethyl 2-Acetamido-2-(2-octylphenethyl)malonate

IUPAC Name

diethyl 2-acetamido-2-[2-(2-octylphenyl)ethyl]propanedioate

Molecular Formula

C25H39NO5

Molecular Weight

433.6 g/mol

InChI

InChI=1S/C25H39NO5/c1-5-8-9-10-11-12-15-21-16-13-14-17-22(21)18-19-25(26-20(4)27,23(28)30-6-2)24(29)31-7-3/h13-14,16-17H,5-12,15,18-19H2,1-4H3,(H,26,27)

InChI Key

UEIHAILXRQTCCJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=CC=C1CCC(C(=O)OCC)(C(=O)OCC)NC(=O)C

Diethyl 2-acetamido-2-(2-octylphenethyl)malonate is an organic compound with the molecular formula C25H39NO5 and a molecular weight of 433.58 g/mol. This compound features a unique structure that combines diethyl malonate and 2-octylphenethylamine, making it a valuable building block in organic synthesis and medicinal chemistry. It is primarily recognized for its role as an impurity standard in the quality control of fingolimod, a medication used to treat multiple sclerosis, and has various applications in scientific research and industry .

  • Oxidation: The compound can be oxidized to yield corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert this compound into its corresponding amines or alcohols, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: It can undergo nucleophilic substitution reactions, where the acetamido or ester groups are replaced by other nucleophiles under basic or acidic conditions .

The specific products formed from these reactions depend on the reagents and conditions employed.

The biological activity of diethyl 2-acetamido-2-(2-octylphenethyl)malonate is primarily linked to its interaction with biological molecules. It may act as a substrate or inhibitor in various enzymatic reactions, influencing metabolic pathways. The exact mechanisms of action are context-dependent and require further investigation to elucidate its potential therapeutic effects .

The synthesis of diethyl 2-acetamido-2-(2-octylphenethyl)malonate typically involves the following steps:

  • Starting Materials: The reaction begins with diethyl malonate, 4-octylphenethylamine, and acetic anhydride.
  • Reaction Conditions: The synthesis is carried out under controlled conditions to ensure the formation of the desired product.
  • Purification: After synthesis, the compound is purified through techniques such as crystallization to achieve high yield and purity .

In industrial settings, similar synthetic routes are followed but scaled up for larger production volumes.

Diethyl 2-acetamido-2-(2-octylphenethyl)malonate has several applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for its potential biological activities and interactions with biomolecules.
  • Medicine: Used as an impurity standard in quality control processes for fingolimod.
  • Industry: Employed in developing new materials and chemical processes .

Several compounds share structural similarities with diethyl 2-acetamido-2-(2-octylphenethyl)malonate:

Compound NameDescriptionUnique Features
Diethyl MalonateA simpler ester used widely in organic synthesisLacks the acetamido group, making it less versatile
4-OctylphenethylamineAn amine precursor for various compoundsServes as a building block but does not have ester functionalities
FingolimodA medication for multiple sclerosisContains diethyl 2-acetamido-2-(4-octylphenethyl)malonate as an impurity; primarily used for therapeutic purposes

Uniqueness

Diethyl 2-acetamido-2-(2-octylphenethyl)malonate stands out due to its specific combination of structural elements from both diethyl malonate and 4-octylphenethylamine. This unique configuration allows it to engage in diverse

XLogP3

6.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

433.28282334 g/mol

Monoisotopic Mass

433.28282334 g/mol

Heavy Atom Count

31

Dates

Modify: 2024-08-10

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